molecular formula C10H12O3 B14751858 Methyl 2-phenylethyl carbonate CAS No. 1796-66-3

Methyl 2-phenylethyl carbonate

Cat. No.: B14751858
CAS No.: 1796-66-3
M. Wt: 180.20 g/mol
InChI Key: YXQBHCNZZMLGKW-UHFFFAOYSA-N
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Description

Methyl 2-phenylethyl carbonate is an organic compound belonging to the class of carbonates It is characterized by the presence of a carbonate group (–O–C(=O)–O–) attached to a methyl group and a 2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-phenylethyl carbonate can be synthesized through the reaction of methyl chloroformate with 2-phenylethanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of activated carbonates, such as bis(methylsalicyl) carbonate, can enhance the reactivity and reduce the reaction time, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenylethyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-phenylethanol and carbon dioxide.

    Reduction: Reduction of the carbonate group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 2-phenylethanol.

    Substitution: The carbonate group can be substituted with other nucleophiles, such as amines, to form carbamate derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base.

Major Products

    Hydrolysis: 2-phenylethanol and carbon dioxide.

    Reduction: 2-phenylethanol.

    Substitution: Carbamate derivatives.

Scientific Research Applications

Methyl 2-phenylethyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-phenylethyl carbonate involves the nucleophilic attack on the carbonyl carbon of the carbonate group. This leads to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-phenylethyl carbonate
  • Propyl 2-phenylethyl carbonate
  • Butyl 2-phenylethyl carbonate

Uniqueness

Methyl 2-phenylethyl carbonate is unique due to its specific reactivity and the ease with which it can be synthesized. Compared to its ethyl, propyl, and butyl analogs, the methyl derivative often exhibits higher reactivity, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

1796-66-3

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-phenylethyl carbonate

InChI

InChI=1S/C10H12O3/c1-12-10(11)13-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

YXQBHCNZZMLGKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCCC1=CC=CC=C1

Origin of Product

United States

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